4-bromo-N-(methylcarbamoyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(methylcarbamoyl)benzenesulfonamide is a chemical compound with the molecular formula C8H9BrN2O3S and a molecular weight of 293.14 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-bromo-N-(methylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-bromo-N-(methylcarbamoyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various biological effects .
Comparison with Similar Compounds
4-bromo-N-(methylcarbamoyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-chloro-N-(methylcarbamoyl)benzenesulfonamide
- 4-methyl-N-(methylcarbamoyl)benzenesulfonamide
- 4-fluoro-N-(methylcarbamoyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9BrN2O3S |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C8H9BrN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
IZVXNQAQFQRESY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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